Toloxatone Demonstrates 6.6-Fold Higher MAO-A Inhibitory Potency Than Moclobemide In Vitro
In a direct head-to-head vendor comparison, Toloxatone exhibits an IC50 of 0.93 µM for MAO-A inhibition, which is approximately 6.6-fold more potent than moclobemide, which has a reported IC50 of 6.1 µM under comparable in vitro assay conditions [1].
| Evidence Dimension | In vitro MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.93 µM |
| Comparator Or Baseline | Moclobemide: IC50 = 6.1 µM |
| Quantified Difference | 6.6-fold higher potency (0.93 µM vs 6.1 µM) |
| Conditions | Vendor-reported in vitro enzyme inhibition assay |
Why This Matters
For researchers requiring lower compound concentrations to achieve effective MAO-A inhibition in cellular or biochemical assays, Toloxatone offers a wider experimental window and potentially reduced off-target effects at working concentrations.
- [1] Selleck Chemicals. MAO-A selective inhibitors product comparison table. View Source
